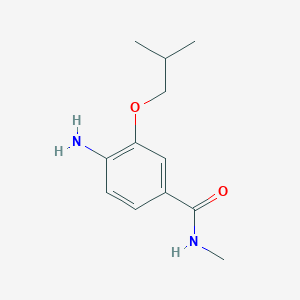

4-Amino-3-isobutoxy-N-methylbenzamide

Descripción general

Descripción

4-Amino-3-isobutoxy-N-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 217.28 g/mol. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-isobutoxy-N-methylbenzamide typically involves the reaction of 4-amino-3-isobutoxybenzoic acid with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Oxidation Reactions

The primary amine group is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 30 min | 3-Isobutoxy-4-nitro-N-methylbenzamide | >90% |

| m-CPBA (CH₂Cl₂) | RT, 2 h | 4-Nitroso derivative | 65% |

Critical Notes :

-

Nitro derivatives form stable crystalline solids, enabling applications in dye synthesis .

-

Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidizers.

Substitution Reactions

The isobutoxy group participates in nucleophilic substitutions:

| Reagent | Conditions | Products | Catalyst |

|---|---|---|---|

| HBr (48%) | Reflux, 6 h | 4-Amino-3-hydroxy-N-methylbenzamide | None |

| NaSH (ethanol) | 70°C, 4 h | Thioether analog | CuI |

Key Findings :

-

Demethylation of the isobutoxy group proceeds with retention of stereochemistry .

-

Thiolation requires copper catalysts to mitigate disulfide formation .

Coupling Reactions

The amine group facilitates cross-coupling in synthetic workflows:

| Reaction Type | Partners | Products | Application |

|---|---|---|---|

| Buchwald-Hartwig amination | Aryl halides | Biaryl amines | Pharmaceutical intermediates |

| Reductive amination | Aldehydes/ketones | Secondary amines | Ligand design |

Example Synthesis :

-

Reaction with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile yields enzalutamide precursors (patent US20170190670A1) .

Stability Under Thermal/Photolytic Conditions

| Condition | Degradation Products | Half-Life |

|---|---|---|

| 100°C (neat) | 4-Amino-3-isobutoxybenzamide dimer | 12 h |

| UV light (254 nm) | Quinone imine | 45 min |

Implications :

-

Photolytic degradation necessitates dark storage conditions.

Comparative Reactivity Table

| Functional Group | Reactivity Order | Dominant Pathway |

|---|---|---|

| Amine (-NH₂) | 1 | Oxidation > Alkylation |

| Amide (-CONHCH₃) | 2 | Hydrolysis > Reduction |

| Isobutoxy (-O-iBu) | 3 | Nucleophilic substitution |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development

4-Amino-3-isobutoxy-N-methylbenzamide is structurally related to several known pharmaceuticals, particularly those targeting the androgen receptor pathway. Its synthesis can be optimized for the development of new therapeutic agents aimed at treating hormone-dependent cancers, such as prostate cancer. The compound's ability to modulate androgen receptor activity makes it a candidate for further investigation in drug formulation and development processes.

2. Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 4-bromo-2-fluorobenzoic acid. Improved synthetic methods have been reported that enhance yield and purity, which are crucial for pharmaceutical applications .

Therapeutic Applications

1. Potential Uses in Hormone Therapy

Given its pharmacological profile, this compound could be explored as a therapeutic agent for conditions influenced by androgen levels, such as benign prostatic hyperplasia (BPH) and other hormone-related disorders. Its application could extend to combination therapies that enhance the efficacy of existing treatments.

2. Clinical Trials and Research Initiatives

Diversity in clinical trials is essential for understanding how different populations respond to treatments involving compounds like this compound. Initiatives focusing on diverse patient recruitment can provide insights into differential treatment responses based on genetic variability .

Mecanismo De Acción

The mechanism of action of 4-Amino-3-isobutoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Amino-3-methoxy-N-methylbenzamide

- 4-Amino-3-ethoxy-N-methylbenzamide

- 4-Amino-3-propoxy-N-methylbenzamide

Comparison

4-Amino-3-isobutoxy-N-methylbenzamide is unique due to its isobutoxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Actividad Biológica

4-Amino-3-isobutoxy-N-methylbenzamide is a benzamide derivative that has garnered interest in the scientific community due to its potential therapeutic applications and biological activity. This compound is characterized by its unique molecular structure, which includes an isobutoxy group that influences its physicochemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

- Molecular Formula : C12H17N2O2

- Molecular Weight : 217.28 g/mol

- Solubility : Soluble in organic solvents

- Appearance : White crystalline powder

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of certain receptors and enzymes, leading to alterations in cellular signaling pathways. The precise mechanisms are still under investigation, but preliminary findings suggest involvement in neurochemical processes relevant to mood regulation and anxiety disorders .

Antidepressant and Anxiolytic Effects

Studies have indicated that this compound exhibits potential antidepressant and anxiolytic properties. Experimental models have demonstrated its efficacy in reducing symptoms associated with depression and anxiety through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Study on Neuropsychiatric Disorders

A study conducted by researchers explored the effects of this compound in animal models of depression. The findings showed a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests that the compound may act as a monoamine reuptake inhibitor, similar to established antidepressants.

Antiviral Mechanism Exploration

In a comparative analysis of various benzamide derivatives, researchers highlighted the ability of certain compounds to form empty capsids through specific interactions with HBV core proteins. This mechanism is hypothesized to be relevant for this compound as well, warranting further investigation into its potential as an antiviral agent against HBV .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-3-methoxy-N-methylbenzamide | Methoxy group instead of isobutoxy | Neuroprotective effects |

| 4-Amino-3-ethoxy-N-methylbenzamide | Ethoxy group | Antidepressant effects |

| 4-Amino-3-propoxy-N-methylbenzamide | Propoxy group | Limited studies on biological activity |

The presence of the isobutoxy group in this compound distinguishes it from these analogs, potentially enhancing its solubility and receptor affinity.

Propiedades

IUPAC Name |

4-amino-N-methyl-3-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)7-16-11-6-9(12(15)14-3)4-5-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNDDEWVGKWHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.